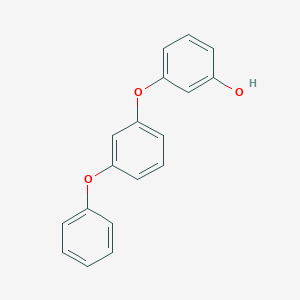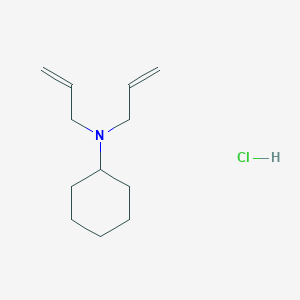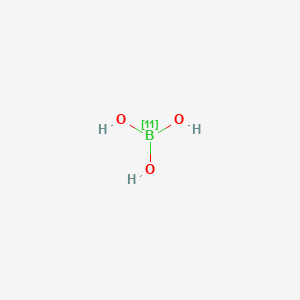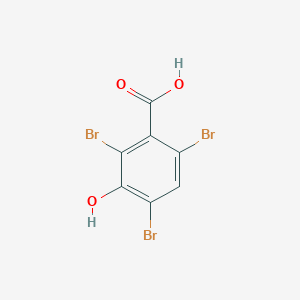
乙炔对甲苯磺酰基
描述
Ethynyl p-tolyl sulfone (EPS) is a synthetic chemical compound that has been widely studied for its potential applications in various fields, such as biochemistry, physiology, and laboratory experiments. It is a white crystalline solid that is soluble in water and organic solvents. EPS has a molecular formula of C10H10SO2 and a molecular weight of 186.2 g/mol. Its structure consists of a benzene ring with an ethynyl group attached to the para position and a sulfone group attached to the meta position.
科学研究应用
保护衍生物的合成
乙炔对甲苯磺酰基: 用于合成2-(4-甲基苯磺酰基)乙烯基(甲苯乙烯基,Tsv)保护衍生物 . 这些衍生物在有机合成中至关重要,因为它们提供了一种在化学反应中保护反应性基团的方法,从而提高了所需产物的产率和纯度。
光学活性化合物的起始试剂
该化合物用作合成光学活性茚满-2-醇的起始试剂 . 光学活性化合物在制药行业至关重要,用于制造具有特定对映异构体特性的药物,这会极大地影响药物的疗效和安全性。
有机构建模块
作为有机构建模块,乙炔对甲苯磺酰基为构建复杂的分子结构提供了通用的基础 . 它能够很容易地进行偶联或加成等反应,使其成为合成各种有机化合物的宝贵成分。
作用机制
Target of Action
Ethynyl p-tolyl sulfone primarily targets nucleophilic functional groups, such as amines and thiols. These groups are commonly found in various biomolecules, including proteins and enzymes, which play crucial roles in cellular processes .
Mode of Action
The compound acts as a strong electrophile due to the presence of the ethynyl group. It interacts with its targets through addition reactions, forming covalent bonds with nucleophilic functional groups. This interaction leads to the modification of biomolecules or intermediates, potentially altering their function or activity .
Biochemical Pathways
Ethynyl p-tolyl sulfone’s modification of biomolecules can affect several biochemical pathways. For example, by altering enzyme activity, it can disrupt metabolic pathways, signal transduction, and other cellular processes. The specific pathways affected depend on the biomolecules targeted and the nature of the modifications induced .
Pharmacokinetics
The pharmacokinetics of Ethynyl p-tolyl sulfone, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and efficacy. The compound’s solubility in organic solvents suggests it can be absorbed and distributed effectively within the body. Detailed pharmacokinetic data specific to this compound are limited .
Result of Action
At the molecular level, the formation of covalent bonds with nucleophilic groups can lead to significant changes in the structure and function of target biomolecules. This can result in altered cellular functions, such as enzyme inhibition or activation, changes in protein stability, and disruption of cellular signaling pathways .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other reactive species, can influence the action, efficacy, and stability of Ethynyl p-tolyl sulfone. For instance, extreme pH levels or high temperatures might affect the compound’s reactivity and stability, potentially reducing its efficacy or leading to the formation of unwanted byproducts .
Ethynyl p-tolyl sulfone’s unique reactivity and ability to modify biomolecules make it a valuable tool in chemical synthesis and material science applications.
安全和危害
Ethynyl p-tolyl sulfone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
未来方向
Ethynyl p-tolyl sulfone has potential applications in the synthesis of various chemical compounds. Its use as an acetylene equivalent in Diels–Alder reactions and its role in the synthesis of optically active indan-2-ols suggest that it could have a wide range of applications in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
1-ethynylsulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHKWIMQNXVEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403554 | |
| Record name | Ethynyl p-tolyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13894-21-8 | |
| Record name | Ethynyl p-tolyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynyl p-Tolyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ethynyl p-tolyl sulfone primarily used for in organic synthesis?
A1: Ethynyl p-tolyl sulfone serves as a versatile reagent in organic synthesis, particularly as a dienophile in Diels-Alder reactions [, , ]. Its electron-withdrawing sulfone group enhances its reactivity towards dienes, facilitating the formation of six-membered cyclic compounds.
Q2: Can you provide examples of specific reactions where Ethynyl p-tolyl sulfone acts as a dienophile?
A2: Certainly! Ethynyl p-tolyl sulfone reacts with 1,3-dienes to produce tosyl-1,4-cyclohexadienes, which can be further transformed into 4,7-dihydro-2H-isoindole derivatives []. Additionally, it plays a crucial role in synthesizing the analgesic alkaloid epibatidine by reacting with an N-protected pyrrole, constructing the core azabicyclo[2.2.1]heptane skeleton of the molecule [].
Q3: Besides Diels-Alder reactions, are there other applications of Ethynyl p-tolyl sulfone in synthesis?
A3: Yes, Ethynyl p-tolyl sulfone has proven useful in several other synthetic transformations:
- Ring Expansion: It reacts with enantiomerically pure 2-alkenyl azetidines to yield unsaturated azocanes, offering a new route to functionalized eight-membered nitrogen heterocycles [].
- Synthesis of Optically Active Indan-2-ols: It acts as a key building block in the synthesis of optically active indan-2-ols via a Ti(O-i-Pr)4/2 i-PrMgCl-mediated metalative Reppe reaction starting from 4-siloxy-1,6-alkadiynes [].
- Formation of 2-Amino-5-(p-tolylsulfinyl)furans: It reacts with (1-Alkynyl)dialkylamines similarly to N-(1-alkynyl)anilines, yielding 2-amino-5-(p-tolylsulfinyl)furans, which can be further oxidized or isomerized [].
Q4: What are the advantages of using Ethynyl p-tolyl sulfone as an acetylene equivalent?
A4: Ethynyl p-tolyl sulfone offers several advantages:
- Stability: It is a stable and crystalline solid, making it easier to handle than volatile acetylene gas [].
- Reactivity: The electron-withdrawing sulfone group increases its reactivity as a dienophile and Michael acceptor [, ].
- Versatility: The tosyl group can be easily removed or transformed into other functional groups, providing synthetic flexibility [].
Q5: Are there any reported methods for the convenient preparation of Ethynyl p-tolyl sulfone?
A5: Yes, researchers have developed a simplified method for preparing Ethynyl p-tolyl sulfone involving silica gel mediated desilylation of aryl 2-(trimethylsilyl)ethynyl sulfones [, ]. This method offers a good yield and high purity of the compound on a multigram scale.
Q6: What is the role of Lewis acids in reactions involving Ethynyl p-tolyl sulfone?
A6: Lewis acids can catalyze ene reactions involving Ethynyl p-tolyl sulfone []. The Lewis acid coordinates to the sulfone group, enhancing its electron-withdrawing ability and promoting the ene reaction with suitable alkene partners.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)

